
3,4,5,7-Tetrachloronaphthalene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5,7-Tetrachloronaphthalene-1-carboxylic acid is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of four chlorine atoms attached to the naphthalene ring and a carboxylic acid group at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,7-Tetrachloronaphthalene-1-carboxylic acid typically involves the chlorination of naphthalene followed by carboxylation. One common method is the direct chlorination of naphthalene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting tetrachloronaphthalene is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions, often in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors for chlorination and carboxylation processes. These methods ensure higher yields and purity of the final product while minimizing the production of unwanted by-products.
Análisis De Reacciones Químicas
Types of Reactions
3,4,5,7-Tetrachloronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of tetrachloronaphthoquinone.
Reduction: Formation of tetrachloronaphthalenol or tetrachloronaphthaldehyde.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
3,4,5,7-Tetrachloronaphthalene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,4,5,7-Tetrachloronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1,4,5,8-Tetrachloronaphthalene: Similar structure but lacks the carboxylic acid group.
3,4,5,6-Tetrachlorophthalic acid: Contains a similar chlorinated aromatic ring but with a different arrangement of chlorine atoms and carboxylic acid groups.
Uniqueness
3,4,5,7-Tetrachloronaphthalene-1-carboxylic acid is unique due to its specific arrangement of chlorine atoms and the presence of a carboxylic acid group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
59018-91-6 |
|---|---|
Fórmula molecular |
C11H4Cl4O2 |
Peso molecular |
310.0 g/mol |
Nombre IUPAC |
3,4,5,7-tetrachloronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H4Cl4O2/c12-4-1-5-6(11(16)17)3-8(14)10(15)9(5)7(13)2-4/h1-3H,(H,16,17) |
Clave InChI |
PBAJKKOEVVVKRI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1C(=CC(=C2Cl)Cl)C(=O)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,4'-[(4-Methylphenyl)methylene]bis(2-methylaniline)](/img/structure/B14609366.png)
![N-{[2-(3-Methylbut-3-en-1-yl)phenyl]sulfanyl}-1-phenylmethanamine](/img/structure/B14609372.png)


![{3-Chloro-4-[(prop-2-en-1-yl)oxy]phenyl}acetyl chloride](/img/structure/B14609384.png)
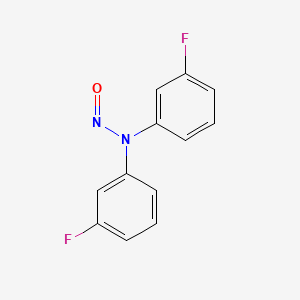
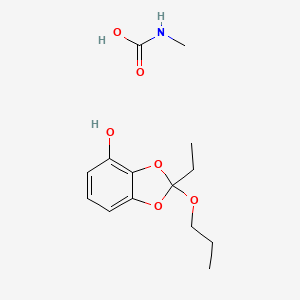
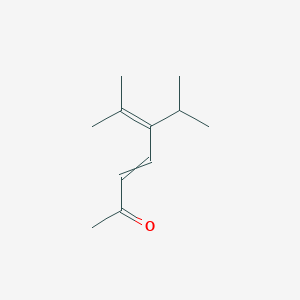
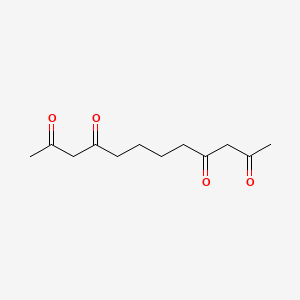
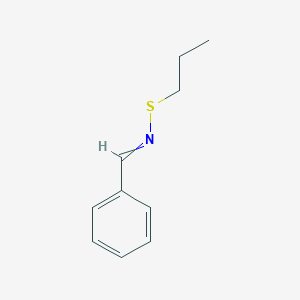

![N-[1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]-N-phenylurea](/img/structure/B14609417.png)
